Cyanine3 amine Cyanine3 amine Cyanine3 amine is a functionalized cyanine dye containing a free amino group. Cyanine3 is an analog of Cy3®. Amino group of this reagent can be conjugated with reactive groups such as NHS esters, carboxy groups (after carbodiimide activation), and epoxides. The amino dye is supplied in salt form, and possesses some aqueous solubility.
Brand Name: Vulcanchem
CAS No.: 2247688-56-6
VCID: VC0524644
InChI: InChI=1S/C36H50N4O.2ClH/c1-35(2)28-18-10-12-20-30(28)39(5)32(35)22-17-23-33-36(3,4)29-19-11-13-21-31(29)40(33)27-16-8-9-24-34(41)38-26-15-7-6-14-25-37;;/h10-13,17-23H,6-9,14-16,24-27,37H2,1-5H3;2*1H
SMILES: CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCCCCC[NH3+])(C)C)C)C.[Cl-].[Cl-]
Molecular Formula: C36H52Cl2N4O
Molecular Weight: 627.74

Cyanine3 amine

CAS No.: 2247688-56-6

Cat. No.: VC0524644

Molecular Formula: C36H52Cl2N4O

Molecular Weight: 627.74

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Cyanine3 amine - 2247688-56-6

Specification

CAS No. 2247688-56-6
Molecular Formula C36H52Cl2N4O
Molecular Weight 627.74
IUPAC Name 6-[6-[(2E)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoylamino]hexylazanium;dichloride
Standard InChI InChI=1S/C36H50N4O.2ClH/c1-35(2)28-18-10-12-20-30(28)39(5)32(35)22-17-23-33-36(3,4)29-19-11-13-21-31(29)40(33)27-16-8-9-24-34(41)38-26-15-7-6-14-25-37;;/h10-13,17-23H,6-9,14-16,24-27,37H2,1-5H3;2*1H
SMILES CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCCCCC[NH3+])(C)C)C)C.[Cl-].[Cl-]
Appearance Solid powder

Introduction

Chemical Properties and Structure

Chemical Composition

Cyanine3 amine is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC36H52Cl2N4O
Molecular Weight627.73 g/mol
CAS Number2247688-56-6
IUPAC Name3H-Indolium, 1-[6-[(6-aminohexyl)amino]-6-oxohexyl]-2-[3-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1-propen-1-yl]-3,3-dimethyl-, chloride, hydrochloride (1:1:1)

The compound is structurally characterized as a functionalized cyanine dye containing a free amino group and is considered an analog of Cy3® . The molecular structure features two indole rings connected by a polymethine chain, which contributes to its spectral properties and fluorescence capability .

Structural Variations

There are different salt forms of Cyanine3 amine available, including the TFA (trifluoroacetic acid) salt variation. The TFA salt form (C38H51F3N4O3) has a slightly higher molecular weight of 668.83 g/mol compared to the standard chloride salt form . These structural variations maintain similar spectral properties while offering different solubility profiles for specific applications.

Physical Properties

Appearance and Solubility

Cyanine3 amine presents as a red powder in its pure form . The compound exhibits moderate solubility in water, which is enhanced by its salt formulation. It demonstrates excellent solubility in polar organic solvents including dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and various alcohols . This solubility profile makes it versatile for different experimental conditions and labeling protocols.

Storage ConditionSpecification
Recommended Storage−20°C in the dark
Shelf Life24 months after receipt when properly stored
Transportation ConditionRoom temperature (up to 3 weeks)
Special ConsiderationsAvoid prolonged exposure to light; Desiccate

The compound requires cold storage to maintain stability and prevent degradation. While it can be transported at ambient temperatures for short periods, extended exposure to light should be avoided to preserve its fluorescent properties .

Spectral Characteristics

Absorption and Emission Profile

Cyanine3 amine exhibits distinctive spectral properties that make it valuable for fluorescence applications:

Spectral PropertyValue
Excitation/Absorption Maximum555 nm
Emission Maximum570-572 nm
Extinction Coefficient150,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield0.31
Correction Factor (260 nm)0.04
Correction Factor (280 nm)0.09

These spectral characteristics place Cyanine3 amine in the orange-fluorescent region of the visible spectrum . The high extinction coefficient indicates strong light absorption, while the quantum yield reflects good fluorescence efficiency, making it suitable for sensitive detection applications.

Spectral Compatibility

Functional Applications

Reactive Chemistry

The primary amine group of Cyanine3 amine enables specific chemical reactions for bioconjugation purposes. It functions as a carbonyl-reactive building block that can modify carboxylic groups in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) . Additionally, it reacts with activated esters such as N-hydroxysuccinimide (NHS) esters through the formation of stable amide bonds .

Biological Labeling Applications

Cyanine3 amine has found extensive application in biological research:

  • Protein labeling via carboxylic acid moieties

  • Peptide conjugation for tracking and detection

  • Oligonucleotide labeling for nucleic acid studies

  • Use as a polar tracer in cellular localization studies

The compound is particularly valued for biomolecule labeling as it exhibits enhanced fluorescence upon binding to proteins . Additionally, Cyanine3 conjugates produce less background fluorescence than tetramethylrhodamine (TAMRA) and many other commonly used fluorescent dyes, resulting in improved signal-to-noise ratios in imaging applications .

pH Stability

Cyanine3 amine demonstrates remarkable pH insensitivity across a wide range (pH 4 to pH 10) . This stability across physiological and experimental pH ranges makes it highly suitable for biological applications where pH variations might occur.

Unit SizeTypical Price Range (2025)
1 mg$125-165
5 mg$260
25 mg$510
50 mg$895
100 mg$1490

Commercial preparations typically undergo quality control verification using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), with most products meeting a 95% purity standard .

Stock Solution Preparation

The following table provides guidance for preparing stock solutions of Cyanine3 amine in DMSO:

Desired ConcentrationVolume of DMSO for 1 mgVolume of DMSO for 5 mgVolume of DMSO for 10 mg
1 mM1.11 mL5.55 mL11.1 mL
5 mM222 µL1.11 mL2.22 mL
10 mM111 µL555 µL1.11 mL

These calculations are based on the molecular weight of 627.73 g/mol and are intended only for preparing stock solutions . Appropriate experimental or physiological buffers should be used for specific applications.

Comparative Analysis

Comparison with Related Fluorophores

Cyanine3 amine belongs to a family of cyanine dyes with varying spectral properties:

FluorophoreExcitation Maximum (nm)Emission Maximum (nm)Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield
Cyanine3 amine555570-572150,0000.31
Cyanine5 amine651670250,0000.27-0.4
Cyanine7 amine756779250,0000.3

This spectrum of related compounds allows researchers to select appropriate fluorophores for multicolor labeling experiments based on specific wavelength requirements .

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